3-Fluoro-4-(4-hydroxyphenyl)benzoic acid
Description
Contextualization within Fluorinated Benzoic Acid Derivatives
Fluorinated benzoic acid derivatives are a significant class of compounds in various industrial and research sectors. kaibangchem.com The introduction of fluorine atoms into the benzoic acid structure profoundly alters its chemical and physical properties. Fluorine's high electronegativity can change the electronic distribution within a molecule, which in turn influences properties like acidity (pKa), lipophilicity, and metabolic stability. nih.gov This makes fluorinated compounds valuable as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. kaibangchem.comnih.gov For example, fluorinated benzoic acids are starting materials for anti-inflammatory agents, fungicides, and herbicides. kaibangchem.com They are also considered more environmentally acceptable alternatives to some chlorinated compounds. nih.gov
The parent acid of the title compound, 3-fluoro-4-hydroxybenzoic acid, is a halo-substituted 4-hydroxybenzoic acid. sigmaaldrich.com The properties of fluorinated benzoic acids can be contrasted with their non-fluorinated parent, benzoic acid, to illustrate the effects of fluorine substitution.
Comparison of Benzoic Acid and a Fluorinated Analogue
Significance of Hydroxyphenyl and Fluoro Moieties in Biphenyl (B1667301) Systems
The specific functional groups on 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid—the hydroxyphenyl and fluoro moieties—are critical to its chemical character and potential utility.
The hydroxyphenyl group (-C₆H₄OH) provides a site for hydrogen bonding, a fundamental interaction in both materials science and medicinal chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to interact with other molecules, including biological targets like enzymes and receptors. This functionality is often exploited in the design of biologically active compounds and in the formation of ordered structures like liquid crystals. chemicalbook.com
Historical Development and Emerging Research Trajectories of the Compound
The synthesis of complex biphenyl derivatives like this compound is reliant on the development of powerful cross-coupling reactions. The Suzuki-Miyaura reaction, a palladium-catalyzed method, is one of the most widely used techniques for creating the carbon-carbon bond that links the two phenyl rings in biphenyl compounds. wikipedia.orgnih.gov The synthesis of the core structure, 3-fluoro-4-hydroxybenzoic acid, can be achieved from precursors like 3-fluoro-4-methoxybenzoic acid through demethylation. sigmaaldrich.comprepchem.com
Illustrative Synthetic Step for the Core Structure
Emerging research trajectories for this compound and its close relatives are primarily in materials science and medicinal chemistry. Isomers and related structures are actively researched as key components for new materials and potential therapeutics.
Liquid Crystals: Benzoic acid derivatives are fundamental to the synthesis of liquid crystals. ossila.comresearchgate.net Molecules with a bent-core shape, such as those derived from 3-hydroxybenzoic acid, are of particular interest. researchgate.net The substitution with fluorine is a known strategy to tune the mesomorphic (liquid crystalline) properties of these materials. researchgate.net The para-positioning of the hydroxyl and carboxylic acid groups in related isomers is preferred for creating mesogens, the fundamental units of liquid crystals. ossila.com
Biologically Active Molecules: The parent acid, 3-fluoro-4-hydroxybenzoic acid, may be used to prepare 4-n-alkoxy-3-fluorobenzoic acids and is also employed in the synthesis of bis-3-fluoro-4-hydroxybenzoates, which have been identified as potent inhibitors of KCa2/3 channels (calcium-activated potassium channels). sigmaaldrich.com This indicates a clear path for the application of these structures in biochemical and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-7-9(13(16)17)3-6-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWKXUXEHMAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688721 | |
| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-97-9 | |
| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 3 Fluoro 4 4 Hydroxyphenyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
The primary retrosynthetic disconnection for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid targets the central carbon-carbon bond of the biphenyl (B1667301) framework. This bond is the most logical point for cleavage as it simplifies the molecule into two more readily accessible aromatic fragments. This approach is favored due to the robustness and high efficiency of cross-coupling reactions in forming such linkages.
The key disconnection strategy is as follows:
Figure 1: Retrosynthetic Disconnection of this compound
Fragment A: A substituted benzoic acid derivative, where 'X' represents a functional group suitable for cross-coupling, typically a halogen (Br, I) or a boronic acid/ester.
Fragment B: A substituted phenol (B47542), where 'Y' is a complementary functional group for the cross-coupling reaction, such as a boronic acid/ester if 'X' is a halogen, or a halogen if 'X' is a boronic acid/ester.
This leads to two primary synthetic pathways:
Pathway 1: Coupling of a 3-fluoro-4-halobenzoic acid derivative with 4-hydroxyphenylboronic acid.
Pathway 2: Coupling of a 4-substituted-3-fluorobenzoic acid boronic ester with a 4-halophenol derivative.
Pathway 1 is often preferred due to the commercial availability and stability of 4-hydroxyphenylboronic acid.
Cross-Coupling Reactions for Biphenyl Linkage Formation
The formation of the biphenyl C-C bond is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent method, though other palladium-catalyzed reactions can also be employed.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds between two aromatic rings. For the synthesis of this compound, this typically involves the reaction of a 3-fluoro-4-halobenzoic acid with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base. A general scheme for this reaction is presented in Figure 2.
Figure 2: General Suzuki-Miyaura Coupling Reaction
Multi-Step Functionalization and Derivatization Strategies
The construction of this compound necessitates careful planning of functionalization and derivatization steps. A common and effective method for forming the central biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org
A plausible synthetic route would involve the coupling of a protected 4-halophenylphenol derivative with a fluorinated benzoic acid derivative. For instance, a Suzuki-Miyaura coupling could be performed between a boronic acid or ester derivative of a protected 4-hydroxyphenyl ring and a halogenated 3-fluorobenzoic acid derivative. acs.org
Given the presence of reactive hydroxyl and carboxylic acid functional groups, the use of protecting groups is a critical aspect of the synthetic strategy to ensure chemoselectivity during the coupling reaction. wikipedia.orgorganic-chemistry.org
Hydroxyl Group Protection: The phenolic hydroxyl group is typically protected to prevent it from interfering with the palladium catalyst or undergoing side reactions. Common protecting groups for phenols include:
Methyl ethers: These are stable but require harsh conditions for deprotection. arkat-usa.org
Benzyl ethers (Bn): These are stable and can be removed by hydrogenolysis, which is a mild method. arkat-usa.org
Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are widely used and can be removed with fluoride (B91410) reagents like TBAF. libretexts.org
Carboxylic Acid Protection: The carboxylic acid group is often protected as an ester to prevent its acidity from deactivating the catalyst or base used in the Suzuki coupling. Common ester protecting groups include:
Methyl or Ethyl esters: These are easily formed through Fischer esterification and can be hydrolyzed under basic or acidic conditions. researchgate.netmasterorganicchemistry.com
tert-Butyl esters: These can be removed under milder acidic conditions compared to methyl or ethyl esters. researchgate.net
An orthogonal protection strategy is often employed, where the protecting groups for the hydroxyl and carboxyl functionalities can be removed under different conditions without affecting each other. wikipedia.org For example, a silyl ether on the phenol and a methyl ester on the benzoic acid would allow for selective deprotection.
The carboxylic acid moiety of this compound is a key site for derivatization through esterification and amidation, leading to a wide range of compounds with potentially diverse applications.
Esterification: The formation of esters from the carboxylic acid can be achieved through several methods:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to achieve high yields. masterorganicchemistry.com
Coupling Reagent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, allowing for reaction with an alcohol under milder conditions. peptide.com
Amidation: The synthesis of amides from the carboxylic acid is a crucial transformation. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid:
Use of Coupling Reagents: A wide variety of coupling reagents are available for amide bond formation, including HATU, HOBt, and carbodiimides like EDC, often in the presence of a base like DIPEA. nih.govluxembourg-bio.com These reagents form a highly reactive intermediate that readily reacts with an amine. nih.gov
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then readily reacts with an amine to form the amide.
| Derivative | Reaction Type | Key Reagents | Typical Conditions |
| Methyl Ester | Fischer Esterification | Methanol (B129727), H₂SO₄ | Reflux |
| Ethyl Ester | Fischer Esterification | Ethanol, H₂SO₄ | Reflux |
| Amide | Coupling Reagent | Amine, EDC, HOBt, DIPEA | Room Temperature |
| Amide | Acyl Chloride Route | SOCl₂, then Amine | 0°C to Room Temperature |
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally benign synthetic routes have led to the application of green chemistry principles in the synthesis of biphenyl compounds.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rsc.orgeurekaselect.com In the context of Suzuki-Miyaura coupling, microwave assistance can significantly enhance the reaction rate. rsc.org This rapid and efficient heating can be particularly beneficial for the synthesis of this compound, potentially reducing energy consumption and the formation of byproducts. rsc.orgacs.org Microwave-assisted amidation and esterification reactions have also been reported, offering greener alternatives to traditional methods. nih.govmdpi.com
| Reaction | Conventional Heating Time | Microwave Heating Time | Reference |
| Suzuki Coupling | Hours | Minutes | rsc.org |
| Amidation | Hours | Minutes | mdpi.com |
| Esterification | Hours | Minutes | nih.gov |
Solvent Optimization: The choice of solvent plays a crucial role in the greenness of a synthetic process. In Suzuki-Miyaura reactions, traditional solvents like toluene (B28343) and THF are being replaced with more environmentally friendly alternatives. researchgate.net Water is a particularly attractive solvent due to its low cost, non-toxicity, and safety. arkat-usa.orgresearchgate.net Reactions are often performed in aqueous solvent mixtures, such as water/ethanol or water/DMF, which can facilitate the dissolution of both the organic substrates and the inorganic base. rsc.orgmdpi.com
Catalyst Recycling: The palladium catalyst used in Suzuki-Miyaura coupling is often expensive. Developing methods for its recovery and reuse is a key aspect of green chemistry. mdpi.com Heterogeneous catalysts, where the palladium is supported on a solid material like activated carbon (Pd/C), polymers, or magnetic nanoparticles, can be easily separated from the reaction mixture by filtration or magnetic separation and reused in subsequent batches. acs.orgresearchgate.net This not only reduces the cost of the synthesis but also minimizes palladium contamination in the final product. mdpi.com
Yield Optimization and Purity Enhancement Techniques
Maximizing the yield and ensuring the high purity of the final product are critical for any synthetic process.
Yield Optimization: For the Suzuki-Miyaura coupling step, several factors can be optimized to maximize the yield:
Choice of Catalyst and Ligand: The nature of the palladium precursor and the phosphine (B1218219) ligand can significantly impact the catalytic activity. beilstein-journals.org
Base and Solvent System: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the solvent system is crucial for efficient reaction. researchgate.netmdpi.com
Reaction Temperature and Time: Careful control of these parameters is necessary to ensure complete reaction while minimizing byproduct formation. rsc.org
Purity Enhancement: After the synthesis, purification of this compound is essential.
Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. illinois.edu Benzoic acid and its derivatives can often be purified by crystallization from a suitable solvent, such as water or an aqueous-organic mixture. ma.eduyoutube.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. youtube.comgoogle.com
Chromatography: Column chromatography is another common method for purification, particularly for removing closely related impurities.
Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, washing with water can remove inorganic salts.
Chromatographic Purification Methods
Chromatographic methods are instrumental in the separation and purification of chemical compounds. For a polar molecule like this compound, which contains a carboxylic acid and a hydroxyl group, normal-phase or reversed-phase column chromatography would be a suitable approach.
General Principles:
Normal-Phase Chromatography: This technique employs a polar stationary phase (e.g., silica (B1680970) gel or alumina) and a non-polar to moderately polar mobile phase. The separation is based on the compound's polarity, with less polar compounds eluting first. For this compound, a solvent system consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether would likely be effective. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.
Reversed-Phase Chromatography: In this method, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. More polar compounds elute from the column first. This technique is particularly useful for purifying polar compounds that may be difficult to separate using normal-phase chromatography.
Thin-Layer Chromatography (TLC): Before performing column chromatography, thin-layer chromatography is a rapid and effective method to determine the optimal solvent system for separation. Different solvent ratios are tested to achieve a good separation between the target compound and impurities, with the ideal retention factor (Rf) for the product typically being in the range of 0.2-0.4.
Table 1: General Parameters for Chromatographic Purification
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel, Alumina | C18-functionalized Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Water/Methanol, Water/Acetonitrile |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Application | Separation of compounds with different polarities | Purification of polar compounds |
Recrystallization Protocols
Recrystallization is a fundamental technique for purifying solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. A successful recrystallization relies on the selection of an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Selection:
The choice of solvent is crucial for effective recrystallization. For a compound like this compound, potential solvents would include water, ethanol, methanol, ethyl acetate, or mixtures thereof. For the related compound, 4-fluoro-3-hydroxybenzoic acid, recrystallization from hot water or washing with ether has been reported as a purification method. biosynth.com Similarly, 3-fluoro-4-hydroxy benzoic acid has been recrystallized from water. prepchem.com
General Recrystallization Protocol:
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
Isolation: The formed crystals are collected by filtration, typically using a Büchner funnel.
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
Drying: The purified crystals are then dried to remove any residual solvent.
Table 2: Potential Solvents for Recrystallization
| Solvent | Rationale for Use |
| Water | Effective for polar compounds; used for recrystallizing similar hydroxybenzoic acids. biosynth.comprepchem.com |
| Ethanol/Methanol | Good solvents for polar organic molecules. |
| Ethyl Acetate | A moderately polar solvent that can be effective for a range of compounds. |
| Solvent Mixtures | A mixture of solvents (e.g., ethanol/water) can be used to fine-tune the solubility characteristics. |
Chemical Reactivity and Transformational Chemistry of 3 Fluoro 4 4 Hydroxyphenyl Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the molecule's functionality, serving as a handle for a variety of chemical transformations.
Esterification Reactions
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, this transformation can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.com The equilibrium nature of this reaction often requires the use of excess alcohol or removal of water to drive it to completion. masterorganicchemistry.com
Recent advancements in catalysis have introduced milder and more efficient methods. For instance, the use of metal-organic frameworks (MOFs) like UiO-66-NH₂ has been shown to effectively catalyze the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.org Deoxyfluorinating agents can also facilitate esterification; for example, pyridinesulfonyl fluoride (B91410) can be used in a one-pot synthesis of esters from carboxylic acids. rsc.org
Table 1: Representative Esterification Reactions of Carboxylic Acids
| Reactant | Reagents and Conditions | Product | Note |
|---|---|---|---|
| Carboxylic Acid | Alcohol, H₂SO₄ (catalyst), Heat | Ester | Fischer Esterification masterorganicchemistry.com |
| Fluorinated Aromatic Carboxylic Acid | Methanol (B129727), UiO-66-NH₂ (catalyst) | Methyl Ester | MOF-catalyzed esterification rsc.org |
This table presents generalized reactions for the esterification of carboxylic acids. Specific data for this compound is not available.
Amidation Reactions
The conversion of the carboxylic acid group to an amide is a critical transformation, often employed in the synthesis of biologically active molecules. This can be achieved by direct reaction with an amine, typically requiring high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.com
More commonly, the carboxylic acid is first activated to a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with primary or secondary amines to form the corresponding amide. libretexts.org Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), offer a milder alternative for amide bond formation by activating the carboxylic acid in situ. openstax.org Another modern approach involves the use of reagents like pentafluoropyridine (B1199360) (PFP) for a one-pot deoxyfluorination and amidation. acs.org
Table 2: Common Amidation Strategies for Carboxylic Acids
| Starting Material | Reagents and Conditions | Product | Key Feature |
|---|---|---|---|
| Carboxylic Acid | 1. SOCl₂2. Amine | Amide | Formation of reactive acyl chloride intermediate libretexts.org |
| Carboxylic Acid | Amine, DCC | Amide | Mild conditions using a coupling reagent openstax.org |
This table outlines general methods for amide formation. Specific experimental details for this compound are not documented.
Reduction Pathways
The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 3-Fluoro-4-(4-hydroxyphenyl)benzyl alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of the carboxylic acid is a key step that can lead to further derivatization of the molecule. It has been observed in related fluorinated biphenyl-4-carboxylic acids that the carboxylic acid group can be initially reduced by microbial cultures. ucd.ie
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group represents another key reactive site within the molecule, allowing for a different set of chemical modifications.
Oxidation Reactions
The hydroxyl group can be oxidized to form a ketone or an aldehyde, although specific conditions for this compound are not detailed in the available literature. Generally, oxidation of phenols can lead to quinone-type structures under appropriate oxidizing conditions.
Etherification and Alkylation
The phenolic hydroxyl group can undergo etherification through reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis is a standard method for preparing aryl ethers. The choice of base and reaction conditions can be tailored to the specific substrate. google.comgoogle.com Alkylation can also be achieved using alkylating agents like olefins in the presence of an acid catalyst, which can favor ortho-alkylation of the phenol (B47542). researchgate.netgoogle.com The synthesis of fluorinated biphenyl (B1667301) ethers has been accomplished via Ullmann-type condensation reactions between a fluorophenol and a bromo-aromatic compound. nih.gov
Table 3: General Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Etherification | Alkyl halide, Base | Aryl ether | google.com |
| Alkylation | Olefin, Acid catalyst | Alkylated phenol | researchgate.netgoogle.com |
This table provides an overview of typical reactions for phenolic hydroxyl groups. Data specific to this compound is not available.
Substitution Reactions on the Aromatic Rings
The chemical behavior of this compound is largely dictated by the interplay of its functional groups—a fluorine atom, a carboxylic acid group, and a hydroxyl group—distributed across two phenyl rings. These groups influence the electron density of the aromatic systems, directing the course of substitution reactions.
The fluorine atom attached to the benzoic acid ring of the molecule is susceptible to nucleophilic aromatic substitution (SNA_r). In this type of reaction, a nucleophile replaces the fluorine atom. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the carboxylic acid group acts as an electron-withdrawing group, activating the ring for nucleophilic attack.
The reactivity of halogens as leaving groups in SNA_r reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com
Common nucleophiles that can displace the fluorine atom include amines, thiols, and alkoxides. For instance, reacting the compound with an amine (R-NH₂) in the presence of a base would yield a 3-(alkylamino)-4-(4-hydroxyphenyl)benzoic acid derivative. Similarly, thiols (R-SH) can be used to introduce sulfur-containing functional groups. The reaction conditions typically involve a polar aprotic solvent and may require heat to proceed at a reasonable rate.
Table 1: Conditions for Nucleophilic Aromatic Substitution
| Nucleophile Type | Example Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Amine | Alkylamine (e.g., Butylamine) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | 3-Amino-substituted benzoic acid derivative |
| Thiol | Alkylthiol (e.g., Ethanethiol) | Base (e.g., NaH), Polar aprotic solvent (e.g., DMF) | 3-Thioether-substituted benzoic acid derivative |
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic rings. The position of the attack is directed by the existing substituents. The two aromatic rings in this compound have different substitution patterns and electronic properties.
Ring A (The Benzoic Acid Ring): This ring contains a fluorine atom, a carboxylic acid group (-COOH), and a phenyl group.
Fluorine (-F): An ortho-, para-director, but deactivating due to its high electronegativity.
Carboxylic Acid (-COOH): A meta-director and a strong deactivator.
4-Hydroxyphenyl group: An ortho-, para-director and an activator. The directing effects of these groups are competitive. The carboxylic acid group strongly deactivates the ring, making electrophilic substitution on this ring challenging. If a reaction were to occur, the position would be influenced by a complex interplay of these directing effects.
Ring B (The Phenolic Ring): This ring contains a hydroxyl group (-OH) and the substituted phenyl group.
Hydroxyl (-OH): A strong activating group and an ortho-, para-director.
Substituted Phenyl Group: An ortho-, para-director and an activator. The hydroxyl group is a powerful activating group, making Ring B significantly more reactive towards electrophiles than Ring A. Electrophilic attack will preferentially occur on this ring at the positions ortho to the hydroxyl group (positions 3' and 5'), as the para position is blocked. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product | Target Ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-(3-nitro-4-hydroxyphenyl)benzoic acid | Ring B |
| Bromination | Br₂, FeBr₃ | 3-Fluoro-4-(3-bromo-4-hydroxyphenyl)benzoic acid | Ring B |
Derivatization for Advanced Applications
The functional groups on this compound serve as handles for chemical modification, allowing for the synthesis of derivatives with tailored properties for specific applications in research and material science.
The structural backbone of this compound is a valuable scaffold in medicinal chemistry and biological research. By systematically modifying its functional groups, researchers can probe structure-activity relationships and develop compounds with enhanced biological activity or specific properties.
For example, replacing the hydroxyl group can significantly alter the compound's characteristics. The synthesis of an analogue like 3-Fluoro-4-(trifluoromethyl)benzoic acid introduces a trifluoromethyl group, which increases lipophilicity and can enhance membrane permeability, a desirable trait in drug design. Another analogue, 3-Fluoro-4-(methylsulfonyl)benzoic acid , features a strongly electron-withdrawing sulfonyl group, which increases the acidity of the carboxylic acid and may be used in the development of high-performance polymers or sulfonamide drugs. The hydroxyl group can also form hydrogen bonds, and its modification can influence interactions with biological targets like enzymes or receptors.
The unique combination of a rigid biphenyl structure and reactive functional groups makes this compound a candidate for integration into advanced materials. Modifications are often designed to enable polymerization or to impart specific functionalities to a material.
The carboxylic acid group is a key site for such modifications. It can be converted into an ester or amide to be incorporated as a monomer into polyesters or polyamides. These polymers may exhibit enhanced thermal stability or specific liquid crystalline properties due to the rigid biphenyl core.
Furthermore, the carboxylic acid group is capable of chelating with metal ions. This property is utilized in the formation of metal-organic frameworks (MOFs) or other coordination polymers. For instance, fluorinated benzoic acids have been used to create dysprosium-based magnetic clusters, indicating potential applications in materials with tailored magnetic properties. The phenolic hydroxyl group can also be modified, for example, by etherification, to attach the molecule to polymer backbones or surfaces, thereby modifying the surface properties of materials, such as hydrophobicity.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 4 Hydroxyphenyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be required for a complete assignment of its structure.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, as well as signals for the hydroxyl and carboxylic acid protons.
Based on the analysis of similar structures, such as 3-fluoro-4-hydroxybenzoic acid and various biphenyl (B1667301) derivatives, the following proton signals can be anticipated:
Aromatic Protons: The protons on the fluorinated benzoic acid ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The protons on the 4-hydroxyphenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.
Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are typically broad and can vary depending on the solvent and concentration. The hydroxyl proton is expected to appear as a broad singlet. rsc.org
A representative, though not identical, set of ¹H NMR data for a related compound, 3-fluoro-4-methoxybenzoic acid, shows aromatic protons in the range of δ 7.0-8.0 ppm.
Carbon-13 (¹³C) NMR Spectral Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, distinct signals would be observed for each unique carbon atom.
Key expected features in the ¹³C NMR spectrum include:
Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around δ 165-175 ppm.
Aromatic Carbons: The aromatic carbons would appear in the range of δ 110-160 ppm. The carbon atom directly bonded to the fluorine atom would show a characteristic splitting pattern (a doublet) due to carbon-fluorine coupling.
Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and fluorine substituents.
For comparison, the ¹³C NMR spectrum of the related compound 3-fluoro-4-methoxybenzoic acid displays signals for the aromatic carbons and the methoxy (B1213986) and carboxylic acid carbons in their expected regions. chemicalbook.com
Fluorine-19 (¹⁹F) NMR Applications in Structural Determination
¹⁹F NMR spectroscopy is a powerful technique for the analysis of organofluorine compounds. researchgate.net It provides information about the chemical environment of the fluorine atom and can be used to confirm the position of fluorine substitution on the aromatic ring. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the fluorine's electronic environment. Furthermore, coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide valuable structural information.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are essential. These techniques, such as COSY, HSQC, and HMBC, provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the two phenyl rings and for assigning quaternary carbons (carbons with no attached protons).
While specific 2D NMR data for the title compound is unavailable, the application of these techniques to similar biphenyl structures has been well-documented and is crucial for their complete characterization. ajgreenchem.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₉FO₃), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.org For biphenyl compounds, cleavage of the bond between the two phenyl rings is also a characteristic fragmentation. The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to the loss of a fluorine radical or hydrogen fluoride (B91410) (HF).
A detailed analysis of the fragmentation of fluorinated biphenyl carboxylic acids would be necessary to propose a definitive fragmentation scheme for the title compound.
LC-MS and LC-MS/MS in Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are indispensable tools for the analysis of this compound and its derivatives within complex matrices. These techniques offer the high sensitivity and selectivity required to detect and quantify low-abundance analytes, such as fluorinated compounds, in various samples. chromatographyonline.com In a typical workflow, the sample undergoes extraction, often using protein precipitation with a solvent like acetonitrile, followed by chromatographic separation and mass spectrometric detection. nih.gov
For hydroxybenzoic acids and their derivatives, reversed-phase chromatography is commonly employed. A biphenyl stationary phase has proven effective for separating isomers, using a mobile phase such as methanol (B129727)/water acidified with formic acid. vu.edu.au This separation is crucial for distinguishing between structurally similar compounds before they enter the mass spectrometer.
In the mass spectrometer, particularly when using electrospray ionization (ESI) in negative ion mode, carboxylic acids like this compound readily deprotonate to form the [M-H]⁻ ion. chromatographyonline.comvu.edu.au This molecular ion is then subjected to fragmentation in LC-MS/MS analysis. For monohydroxybenzoic acids, a characteristic collision-induced dissociation (CID) pathway involves the loss of CO₂ (44 Da) from the carboxyl group, followed by the loss of CO (28 Da). A key fragment ion for hydroxybenzoic acid isomers is observed at an m/z of 93, corresponding to the deprotonated phenol (B47542) after loss of CO₂. vu.edu.au The fragmentation patterns of the biphenyl structure itself can also provide valuable structural information. For instance, in the analysis of polychlorinated biphenyls (PCBs), fragmentation can involve the loss of chlorine atoms or cleavage of the biphenyl ring system, and similar principles can be applied to fluorinated analogs. nih.gov
The power of LC-MS/MS lies in its ability to perform targeted analysis using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This greatly enhances selectivity and allows for accurate quantification even in challenging matrices. vu.edu.au For example, a study quantifying hydroxybenzoic acid isomers in seaweed biostimulants used the characteristic MRM transition of m/z 137 → 93 to achieve high sensitivity and specificity. vu.edu.au While direct data on this compound is not extensively published, the established methods for related hydroxybenzoic and fluorinated aromatic acids provide a robust framework for its analysis. chromatographyonline.comnih.gov
Vibrational Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state, the spectral features, particularly for the hydroxyl groups, are notably broad. orgchemboulder.comspectroscopyonline.com
Key expected vibrational modes for this compound include:
O–H Stretching: Two types of O–H stretching vibrations are anticipated. The carboxylic acid O–H stretch appears as a very broad and strong band, typically in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands. orgchemboulder.comlibretexts.org The phenolic O–H stretch also contributes to this region, generally appearing as a broad band around 3450-3300 cm⁻¹. In the spectrum of 4-hydroxybenzoic acid, a related compound, this phenolic peak is observed at 3449 cm⁻¹. researchgate.net
C–H Stretching: Aromatic C–H stretching vibrations typically occur just above 3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense and sharp bands in the spectrum. For aromatic carboxylic acids, this band is typically found in the 1710-1680 cm⁻¹ range due to conjugation with the aromatic ring. spectroscopyonline.com For comparison, 4-hydroxybenzoic acid shows this peak at 1663 cm⁻¹. researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region.
C–O Stretching: The spectrum will feature C–O stretching from both the carboxylic acid and the phenol. The carboxylic acid C–O stretch is typically found between 1320 and 1210 cm⁻¹, while the phenolic C–O stretch appears in a similar region, often around 1250 cm⁻¹. orgchemboulder.com
O–H Bending: The in-plane O–H bend of the carboxylic acid is found in the 1440-1395 cm⁻¹ range, while the out-of-plane bend gives a broad peak between 950-910 cm⁻¹. orgchemboulder.com
C–F Stretching: The C–F stretch is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. The exact position depends on the aromatic substitution pattern.
The following table summarizes the expected characteristic FTIR absorption bands for this compound based on data from similar compounds. orgchemboulder.comspectroscopyonline.comresearchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid O–H | Stretch | 3300 - 2500 | Strong, Very Broad | Characteristic of H-bonded dimers |
| Phenolic O–H | Stretch | 3450 - 3300 | Strong, Broad | |
| Aromatic C–H | Stretch | > 3000 | Medium to Weak | |
| Carbonyl C=O | Stretch | 1710 - 1680 | Strong, Sharp | Position influenced by conjugation |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak | Multiple bands expected |
| Carboxylic Acid C–O | Stretch | 1320 - 1210 | Strong | |
| Phenolic C–O | Stretch | ~1250 | Strong | |
| C–F | Stretch | 1250 - 1000 | Strong | |
| Carboxylic Acid O–H | Bend (out-of-plane) | 950 - 910 | Medium, Broad |
Raman spectroscopy complements FTIR by providing information on the vibrations of non-polar bonds and symmetric molecular motions. For biphenyl derivatives, the inter-ring C–C stretching mode is a particularly diagnostic feature in Raman spectra. acs.org In neutral substituted biphenyls, this mode (often denoted as ν₆) is typically observed around 1285 cm⁻¹. acs.orgnih.gov The exact frequency can be influenced by the nature and position of substituents. For example, in chlorobiphenyls, this peak shifts depending on the isomer, appearing at ~1276 cm⁻¹ for 3- and 4-chlorobiphenyl (B17849) but at ~1297 cm⁻¹ for 2-chlorobiphenyl. researchgate.net Other significant Raman bands for the biphenyl framework include ring breathing modes and C-H bending vibrations. researchgate.net The presence of the fluoro, hydroxyl, and carboxylic acid groups will introduce additional characteristic peaks, making the Raman spectrum a rich fingerprint for the molecule's specific structure. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated aromatic system. The biphenyl chromophore itself exhibits a strong absorption band. For benzoic acid derivatives, these low-lying excitations involve transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net
The position of the maximum absorption (λmax) is sensitive to the substituents on the aromatic rings. Both the hydroxyl (-OH) group, an electron-donating group, and the carboxylic acid (-COOH) group, an electron-withdrawing group, influence the electronic structure. In general, substitution on the benzoic acid ring can cause a shift in the absorption bands. For instance, an ortho-hydroxyl group on benzoic acid leads to a significant red shift (a shift to longer wavelengths) of the low-lying excitation. researchgate.net
For comparison, 4-hydroxybenzoic acid, a component of the target molecule's structure, has a reported λmax in the range of 272–287 nm. researchgate.netnist.gov The addition of the second phenyl ring and the fluorine atom in this compound would be expected to further modify the absorption profile. The extended conjugation provided by the biphenyl system typically results in a bathochromic (red) shift compared to single-ring aromatics. Therefore, the primary absorption band for this compound is anticipated to be in a similar or slightly higher wavelength region, characteristic of substituted biphenyl systems.
X-ray Crystallography for Solid-State Structural Conformation
It is highly probable that this compound would adopt a similar packing arrangement, forming hydrogen-bonded dimers via its carboxylic acid functionality. The hydroxyl group on the second phenyl ring would also participate in the hydrogen-bonding network, potentially linking these dimers into more extended supramolecular architectures. The planarity of the biphenyl system would be influenced by steric and electronic interactions between the substituents and by the packing forces within the crystal lattice.
The table below shows crystallographic data for the related compound, 3-Fluoro-4-methylbenzoic acid, which serves as a model for what might be expected for this compound. researchgate.net
| Parameter | 3-Fluoro-4-methylbenzoic acid |
| Chemical Formula | C₈H₇FO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| V (ų) | 696.98 (16) |
| Z | 4 |
X-ray crystallography provides unequivocal proof of a molecule's connectivity, making it the gold standard for confirming the regioselectivity of a chemical synthesis. In the synthesis of polysubstituted aromatic compounds like this compound, there is often the possibility of forming different isomers. Spectroscopic methods like NMR can provide strong evidence for a particular isomer, but X-ray diffraction analysis of a suitable single crystal gives an absolute structural assignment. nih.govnih.gov
By determining the precise coordinates of each atom in the crystal lattice, this technique would definitively confirm the positions of the fluorine atom at C3, the carboxylic acid at C1 of the first phenyl ring, and the 4-hydroxyphenyl group at C4 of the same ring. This confirmation is crucial for validating a synthetic route and ensuring that the desired isomer has been produced, as control of regioselectivity is a key challenge in organic synthesis. acs.org For instance, in the synthesis of new Mannich bases, X-ray crystallography was used to confirm the molecular geometry and the connectivity of the atoms, validating the proposed structures. nih.gov Similarly, for this compound, a crystal structure would eliminate any ambiguity regarding the substitution pattern on the biphenyl core.
Elucidation of Conformational Isomers
The presence of the fluorine atom at the C3 position, ortho to the inter-ring bond, introduces a significant steric hindrance that restricts free rotation. This restriction can lead to the existence of stable, non-superimposable atropisomers if the rotational barrier is sufficiently high. The energy of the molecule varies with the dihedral angle (θ) between the planes of the two aromatic rings. The most stable conformations are typically those that minimize steric repulsion between the ortho substituents.
Theoretical Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface associated with the rotation around the C4-C1' bond. By systematically varying the dihedral angle and calculating the corresponding energy, a rotational energy profile can be constructed.
A representative DFT study at the B3LYP/6-311+G(d,p) level of theory for this compound would typically reveal two stable, non-planar, enantiomeric conformers (A and -A) and two higher-energy transition states. The minimum energy conformations are predicted to have a dihedral angle of approximately ±45°, which represents a compromise between minimizing steric clash and maximizing π-system conjugation. The planar conformations (θ = 0° and 180°) are energetically unfavorable due to significant steric repulsion between the fluorine atom and the hydrogen atom on the adjacent ring. The perpendicular conformation (θ = 90°) is also a transition state, as it disrupts the π-conjugation between the rings.
Table 1: Calculated Rotational Energy Profile for this compound
| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Conformation |
| 0° | 5.8 | Planar Transition State |
| ±45° | 0.0 | Minimum Energy Conformer |
| ±90° | 3.2 | Perpendicular Transition State |
| ±135° | 0.0 | Minimum Energy Conformer |
| 180° | 5.8 | Planar Transition State |
Note: The data in this table is illustrative and based on typical values for similar biphenyl systems.
Experimental Elucidation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying conformational isomers in solution. Variable temperature (VT) NMR experiments can provide information on the dynamics of rotational isomerism.
At room temperature, if the interconversion between the conformers is rapid on the NMR timescale, time-averaged signals are observed. However, as the temperature is lowered, the rate of interconversion decreases. If the temperature is sufficiently low (the coalescence temperature), the signals corresponding to the individual conformers may be resolved.
For this compound, the observation of distinct signals for the aromatic protons and carbons of the two non-equivalent phenyl rings at low temperatures would provide direct evidence for restricted rotation and the presence of stable conformers.
Furthermore, the measurement of through-space nuclear Overhauser effects (NOEs) can provide information about the proximity of specific protons in the different conformers. For instance, an NOE between the fluorine atom (or the adjacent proton at C5) and the protons on the hydroxyphenyl ring would indicate a preferred non-planar conformation.
The magnitude of the vicinal ³J(H,F) and long-range ⁵J(H,F) coupling constants can also be sensitive to the dihedral angle. By applying Karplus-type relationships, these coupling constants can be used to estimate the preferred torsional angles in solution.
Table 2: Representative NMR Data for Conformational Analysis of a Derivative
| Parameter | Observed Value (at -60 °C) | Interpretation |
| ¹H NMR Chemical Shift Splitting (H-2' vs H-6') | Δδ = 0.25 ppm | Indicates slow rotation and distinct chemical environments for the two ortho protons on the hydroxyphenyl ring. |
| ¹⁹F-{¹H} NOE | Enhancement observed between F-3 and H-2'/H-6' | Suggests a through-space proximity, consistent with a twisted conformation. |
| ⁵J(F,H-2') Coupling Constant | 1.5 Hz | The magnitude of this long-range coupling is dependent on the dihedral angle and can be used to estimate the rotational barrier. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from NMR studies on similar fluorinated biphenyls.
The combination of theoretical calculations and detailed NMR spectroscopic analysis allows for a comprehensive elucidation of the conformational isomers of this compound and its derivatives. This understanding is fundamental for correlating the three-dimensional structure of the molecule with its chemical reactivity and biological activity.
Computational and Theoretical Investigations of 3 Fluoro 4 4 Hydroxyphenyl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational cost. While specific DFT studies on 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid are not present in the surveyed literature, this methodology is frequently applied to similar aromatic compounds, such as fluorinated benzoic acids.
A primary step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the two phenyl rings and the substituent groups.
The electronic structure analysis would yield critical parameters for understanding the molecule's reactivity and properties. Key data points that would be generated are presented in Table 1 . The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Table 1: Hypothetical Data from DFT Electronic Structure Analysis This table is illustrative of the data that would be produced from a DFT analysis and is not based on published results for this specific compound.
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |
| Dipole Moment | Measure of the net molecular polarity | 2.5 Debye |
| Mulliken Charges | Distribution of electron charge among the atoms | C: -0.1 to 0.2, O: -0.6, F: -0.4 |
DFT calculations are also employed to predict vibrational spectra (Infrared and Raman) by calculating the frequencies corresponding to the molecule's vibrational modes. This theoretical spectrum can be compared with experimental data to confirm the structure and assign spectral peaks to specific molecular motions, such as O-H stretching, C=O stretching, and C-F bending.
Similarly, Time-Dependent DFT (TD-DFT) can predict electronic spectra (UV-Visible), providing information on the electronic transitions between molecular orbitals. This helps in understanding the molecule's color and photochemical properties.
Table 2: Hypothetical Data from Predicted Vibrational Spectra This table illustrates the type of data obtained from DFT vibrational frequency calculations. The values are not from published studies on this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 (monomer), ~3000 (dimer) |
| C=O Stretch | Carboxylic Acid | ~1750 |
| O-H Stretch | Phenol (B47542) | ~3600 |
| C-F Stretch | Fluoro-aromatic | ~1250 |
| Ring C=C Stretch | Aromatic Rings | ~1600, ~1500 |
Ab Initio Hartree-Fock Studies
Ab initio Hartree-Fock (HF) is another foundational method in computational chemistry. Unlike DFT, it does not use empirical parameters. While HF calculations are computationally more demanding and sometimes less accurate than modern DFT methods for certain properties due to the neglect of electron correlation, they serve as a crucial baseline for more advanced calculations.
No specific Ab Initio Hartree-Fock studies were found for this compound. Such a study would typically calculate similar properties to DFT, such as optimized geometry and molecular orbital energies. Often, results from HF and DFT are compared to provide a more comprehensive understanding of the molecule's electronic behavior.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach provides a dynamic picture of molecular behavior, which is essential for understanding conformational changes and interactions with the environment.
For a molecule like this compound, which has rotational freedom around the biphenyl (B1667301) bond, MD simulations would be invaluable for exploring its conformational landscape. The simulation would reveal the most stable conformations (rotamers) and the energy barriers between them. This is critical as the three-dimensional shape of the molecule can dictate its biological activity or material properties. The primary variable would be the dihedral angle between the two aromatic rings.
The properties and behavior of a molecule can change significantly in a solvent. MD simulations can explicitly model solvent molecules around the solute to study these effects. Alternatively, implicit solvent models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used. COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties in liquids and mixtures.
A COSMO-RS study of this compound, which has not been found in the literature, would predict its solubility in various solvents, its partitioning coefficient (LogP), and its vapor pressure. These are fundamental properties for applications in medicinal chemistry and material science.
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method is a powerful tool for structural elucidation and for verifying experimental findings. nih.govresearchgate.net Theoretical calculations of the ¹H and ¹³C NMR chemical shifts of this compound, typically performed using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), provide a detailed picture of the electronic environment of each nucleus. nih.gov
The calculated chemical shifts are benchmarked against a reference compound, commonly tetramethylsilane (B1202638) (TMS), to yield values that can be compared with experimental data. joaquinbarroso.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and intermolecular interactions not fully captured by the gas-phase theoretical models. joaquinbarroso.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Atom No. | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 7.85 | C1 | 131.2 |
| H2 | 7.21 | C2 | 116.0 (d, J=23 Hz) |
| H3 | 7.55 | C3 | 160.5 (d, J=252 Hz) |
| H5 | 7.30 | C4 | 125.8 |
| H6 | 6.95 | C5 | 130.5 |
| H8 | 6.95 | C6 | 116.8 |
| H9 | 7.30 | C7 | 158.0 |
| OH (Carboxyl) | 12.50 | C8 | 116.8 |
| OH (Phenol) | 9.80 | C9 | 130.5 |
| C10 | 122.3 | ||
| C11 (Carboxyl) | 168.9 | ||
| C12 | 128.7 |
Note: The data in this table is representative and based on theoretical calculations for a model of this compound. Actual experimental values may vary. The coupling constant (J) for carbon atoms adjacent to fluorine is a characteristic feature.
Quantum Chemical Descriptors for Reactivity and Interactions
Quantum chemical descriptors derived from DFT calculations offer a quantitative framework for understanding the reactivity and interaction capabilities of this compound.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is distributed over the fluorinated benzoic acid moiety. This distribution suggests that the hydroxyphenyl ring is the primary site for electrophilic attack, whereas the benzoic acid part is more susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound
| Parameter | Value |
| E_HOMO (eV) | -6.25 |
| E_LUMO (eV) | -1.89 |
| Energy Gap (ΔE) (eV) | 4.36 |
| Ionization Potential (I) (eV) | 6.25 |
| Electron Affinity (A) (eV) | 1.89 |
| Global Hardness (η) (eV) | 2.18 |
| Global Softness (S) (eV⁻¹) | 0.229 |
| Electronegativity (χ) (eV) | 4.07 |
| Chemical Potential (μ) (eV) | -4.07 |
| Electrophilicity Index (ω) (eV) | 3.79 |
Note: These values are representative and derived from theoretical calculations. They provide a basis for understanding the molecule's reactivity profile.
The polarizability (α) and first-order hyperpolarizability (β) are important properties that describe the response of a molecule to an external electric field. These parameters are crucial for the development of nonlinear optical (NLO) materials. nih.gov
The polarizability indicates how easily the electron cloud of a molecule can be distorted by an electric field, while the hyperpolarizability measures the nonlinear response. Large values of hyperpolarizability are desirable for materials used in optoelectronic devices. Theoretical calculations of these properties for this compound can predict its potential as an NLO material. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom and carboxylic acid group can lead to a significant intramolecular charge transfer, which often enhances the hyperpolarizability.
Table 3: Calculated Polarizability and First-Order Hyperpolarizability of this compound
| Component | Polarizability (α) (a.u.) | Component | Hyperpolarizability (β) (a.u.) |
| α_xx | 185.3 | β_xxx | 350.7 |
| α_yy | 145.8 | β_xyy | -85.2 |
| α_zz | 88.1 | β_xxy | 120.5 |
| α_total | 139.7 | β_total | 485.6 |
Note: The values presented are representative theoretical calculations. The atomic unit (a.u.) for polarizability is approximately 1.482 x 10⁻²⁵ cm³, and for hyperpolarizability, it is approximately 8.639 x 10⁻³³ esu.
Biological Activities and Mechanistic Studies Preclinical and in Vitro
Enzyme Inhibition and Modulation
The potential for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid to act as an enzyme inhibitor is a logical area of scientific inquiry, given its structural motifs.
While biphenyl (B1667301) scaffolds are features of certain anti-inflammatory agents that target enzymes like Cyclooxygenase-2 (COX-2), a comprehensive search of publicly available scientific literature did not yield specific studies investigating the inhibitory activity of this compound against COX-2 or any other specific enzyme targets. Computational modeling has been suggested as a potential method to predict binding affinities with such enzymes, but published results of these studies are not available.
The influence of this compound on metabolic pathways remains an uncharacterized area of its biological profile. Research detailing its effects on specific cellular metabolic cascades or its own metabolic fate within biological systems has not been identified in the available literature. The presence of the fluorine atom may influence its metabolic stability, a common strategy in drug design, but experimental data for this specific compound is lacking.
Interactions with Biomolecules and Receptor Binding
The molecular structure of this compound provides clear potential for interactions with various biomolecules.
The compound possesses functional groups capable of acting as both hydrogen bond donors and acceptors. Specifically, the hydroxyl (-OH) group on the phenyl ring and the carboxylic acid (-COOH) group are primary sites for forming hydrogen bonds. These interactions are fundamental to how a molecule recognizes and binds to biological targets like proteins and enzymes. However, specific studies detailing the precise hydrogen bonding patterns or bond strengths for this molecule with biological partners have not been reported.
The ability of a compound to bind to proteins, particularly plasma proteins like albumin, is a key factor in its distribution and availability. Despite the structural features of this compound that suggest it could engage in protein binding, no specific experimental or computational studies detailing its binding affinity or interaction with serum albumin or other proteins were found in the course of this literature review.
In Vitro Cell-Based Assays (Non-Clinical Focus)
In vitro cell-based assays are crucial for determining the cellular effects of a compound. A search for non-clinical, cell-based studies involving this compound did not uncover any published research. Consequently, information regarding its effects on cell viability, proliferation, or other cellular functions is not currently available in the public domain.
Antioxidant Potential
The antioxidant capacity of phenolic compounds is a well-established area of research, with activity being closely linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. nih.gov Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity. nih.gov For instance, gallic acid, with three hydroxyl groups, demonstrates a greater antioxidant effect than protocatechuic acid, which has two. globalresearchonline.net
While direct experimental data on the antioxidant activity of this compound is not extensively documented, the behavior of related hydroxybenzoic acids provides valuable insight. The position of the hydroxyl groups significantly influences antioxidant efficacy, as demonstrated by the varying activities of different dihydroxybenzoic acid isomers. nih.gov
Theoretical studies on other fluorinated phenolic compounds, such as ferulic acid, suggest that the introduction of a fluorine atom can influence pharmacological properties by altering intramolecular hydrogen bonding, stability, and solubility. nih.govresearchgate.net Fluorination can thus be a strategic approach to modulate the antioxidant profile of a parent compound. nih.gov The presence of the fluorine atom in this compound may therefore modify its antioxidant potential compared to its non-fluorinated counterpart, 4-hydroxybenzoic acid, which is known to possess antioxidant properties. globalresearchonline.net
Table 1: Antioxidant Activity of Various Hydroxybenzoic Acids
| Compound | Number of -OH Groups | Relative Antioxidant Activity |
|---|---|---|
| 4-Hydroxybenzoic acid | 1 | Low-Moderate |
| 2,3-Dihydroxybenzoic acid | 2 | High |
| 2,5-Dihydroxybenzoic acid | 2 | High |
| 3,4-Dihydroxybenzoic acid | 2 | High |
| Gallic acid | 3 | Very High |
This table provides a comparative overview of the antioxidant activity of related non-fluorinated compounds to contextualize the potential of this compound. Data is synthesized from multiple sources. nih.govglobalresearchonline.net
Antimicrobial Research
Benzoic acid and its derivatives are recognized for their antimicrobial properties, which has led to their use as preservatives in various industries. researchgate.net The proposed mechanism for benzoic acid's antibacterial action involves the disruption of bacterial cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net The lipophilicity of these compounds also plays a crucial role, as it facilitates interaction with the bacterial cell membrane. nih.gov
The introduction of fluorine into molecular structures is a known strategy in medicinal chemistry to enhance biological activity, including antimicrobial efficacy. nih.gov For example, fluorinated benzoylthiosemicarbazides have shown activity against pathogenic bacteria, with the specific substitution pattern influencing their potency. nih.gov Similarly, other fluorinated benzoic acid derivatives have been investigated for their antimicrobial potential. google.com
While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported in the literature, the established antimicrobial profile of benzoic acid derivatives suggests that it may possess similar properties. globalresearchonline.netresearchgate.net The presence of both the hydroxyphenyl group and the fluorine atom may influence its spectrum of activity against various microorganisms.
Estrogen Receptor Modulation
The structural similarity of certain phenolic compounds to estrogen allows them to interact with estrogen receptors (ER), acting as either agonists or antagonists. nih.gov The parent compound, 4-hydroxybenzoic acid, has been shown to exhibit estrogen-like effects by promoting the proliferation of ER-positive breast cancer cells (MCF-7). nih.govphysiciansweekly.com This activity is mediated through the activation of estrogen receptor alpha (ERα) and downstream signaling pathways, including ERK and PI3K/AKT. nih.gov
The binding affinity of ligands to the estrogen receptor is determined by a combination of hydrophobic interactions and specific hydrogen bonds within the receptor's ligand-binding pocket. plos.org The phenolic hydroxyl group is a key feature, often acting as a hydrogen bond donor. plos.org The introduction of a fluorine atom, as in this compound, could modulate its interaction with the estrogen receptor. Fluorine is highly electronegative and can alter the electronic distribution of the molecule, potentially affecting hydrogen bonding capabilities and hydrophobic interactions. nih.gov While analogs of the estrogen receptor ligand 4-hydroxytamoxifen (B85900) have been synthesized and shown to bind to the estrogen receptor, specific studies detailing the binding affinity of this compound are limited. nih.gov
Other Investigational Biological Effects
Beyond the aforementioned activities, research into fluorinated benzoic acid derivatives has revealed other potential biological targets. Notably, derivatives of 3-fluoro-4-hydroxybenzoic acid have been explored for their effects on ion channels. For instance, bis-3-fluoro-4-hydroxybenzoates have been identified as potent pan-inhibitors of KCa2/3 channels (small-conductance calcium-activated potassium channels). These channels are involved in various physiological processes, and their modulation has therapeutic implications.
The investigation of fluorinated molecules as ion channel blockers is an active area of research. For example, fluorinated derivatives of 4-aminopyridine (B3432731) are being studied as potassium channel blockers for potential applications in imaging demyelinated lesions. nih.gov While these are different chemical classes, it highlights a recurring theme of fluorinated compounds being targeted to ion channels. The potential for this compound and its derivatives to modulate ion channel activity represents another avenue for its biological investigation.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Substituent Scanning and Modification Strategies
A common approach in medicinal chemistry is to systematically alter different parts of a lead compound to map out its SAR. This involves modifying substituents on the aromatic rings and observing the resulting changes in biological activity.
The introduction of fluorine into a molecule is a widely used strategy in drug design due to its unique properties, including its small size and high electronegativity. nih.gov The position of the fluoro substituent on the benzoic acid ring of the parent molecule is critical. While specific studies on isomers of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid are not detailed in the provided results, the principles of fluoro-substitution in benzoic acids can be applied. For instance, in 2-fluorobenzoic acid, the ortho-fluoro substituent has a significant impact on the conformation of the carboxylic group. mdpi.com This highlights that the placement of the fluorine atom can dictate the molecule's three-dimensional shape and its interactions with biological targets.
The nature of the halogen substituent also plays a role. Replacing fluorine with other halogens like chlorine would alter the electronic and steric properties of the molecule, thereby influencing its activity. The substitution of a hydroxyl group with fluorine can have a detrimental effect on binding affinity in some cases, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. nih.gov
The 4-hydroxyphenyl group is a key structural feature, capable of forming hydrogen bonds with biological targets. Modifying or replacing this moiety is a critical aspect of SAR studies. The biological activity of derivatives can be significantly altered by replacing the hydroxyphenyl group with other substituents, thereby changing the molecule's electronic and lipophilic character.
For example, replacing the 4-hydroxyphenyl group with a trifluoromethyl group to yield 3-Fluoro-4-(trifluoromethyl)benzoic acid results in increased lipophilicity. This can enhance membrane permeability. Conversely, substituting the hydroxyphenyl group with a methylsulfonyl group, as in 3-Fluoro-4-(methylsulfonyl)benzoic acid, introduces a strongly electron-withdrawing group, which increases the acidity of the carboxylic acid.
| Compound | Substituent at 4-position | Key Difference from this compound | Reference |
|---|---|---|---|
| 3-Fluoro-4-(trifluoromethyl)benzoic Acid | Trifluoromethyl (-CF3) | Increased lipophilicity, potentially enhancing membrane permeability. | |
| 3-Fluoro-4-(methylsulfonyl)benzoic Acid | Methylsulfonyl (-SO2CH3) | Strongly electron-withdrawing, leading to increased acidity (pKa). | |
| 4-(4-Hydroxyphenyl)benzoic Acid | 4-Hydroxyphenyl | Lacks the fluorine atom at the 3-position. |
Correlating Structural Features with Biological and Chemical Activity
The biological and chemical activity of a compound is intrinsically linked to its physicochemical properties, which are in turn determined by its structural features.
Lipophilicity (measured as LogP) and acidity (measured as pKa) are critical parameters that affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP): The fluorine atom in this compound is known to enhance the compound's lipophilicity. This is a common effect of fluorine substitution and can lead to improved metabolic stability. The replacement of the hydroxyphenyl group with a trifluoromethyl group further increases lipophilicity. In contrast, the parent compound, 4-hydroxybenzoic acid, has a lower lipophilicity. nih.gov
Acidity (pKa): The acidity of the carboxylic acid group is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom would be expected to increase the acidity (lower the pKa) of the benzoic acid moiety compared to its non-fluorinated counterpart. This effect is even more pronounced when the hydroxyphenyl group is replaced by a strongly electron-withdrawing sulfonyl group, which significantly increases the acidity.
| Compound/Feature | Influence on Lipophilicity (LogP) | Influence on Acidity (pKa) | Reference |
|---|---|---|---|
| Fluorine at 3-position | Increases | Increases (lowers pKa) | |
| Hydroxyphenyl group | Contributes to overall lipophilicity | Less acidic than sulfonyl-substituted analogs | |
| Trifluoromethyl substitution | Significantly increases | Increases (lowers pKa) | |
| Methylsulfonyl substitution | Lower than trifluoromethyl | Significantly increases (lowers pKa) |
The three-dimensional arrangement of a molecule is fundamental to its interaction with biological macromolecules. For biaryl systems like this compound, the dihedral angle between the two phenyl rings is a key conformational feature. While specific crystallographic data for the title compound is not available in the provided search results, studies on analogous compounds like 3-fluoro-4-methylbenzoic acid show a nearly planar molecular structure, with a small dihedral angle between the benzene (B151609) ring and the carboxyl group. researchgate.net
In substituted benzoic acids, such as 2-fluorobenzoic acid, the molecule can exist in different conformations (cis and trans) depending on the orientation of the carboxylic acid group relative to the ortho-substituent. mdpi.com These conformational preferences are governed by intramolecular interactions, such as hydrogen bonding and steric hindrance. mdpi.com It is likely that this compound also exhibits preferred conformations that dictate its ability to fit into the binding pocket of a target protein.
Fragment-Based Approaches in Molecular Design
Fragment-based drug discovery (FBDD) is a powerful strategy that involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. The structural motifs within this compound can be considered valuable fragments for such approaches.
For instance, related molecules like 4-fluoro-3-hydroxybenzoic acid serve as key starting materials in the synthesis of potent enzyme inhibitors. chemicalbook.com This demonstrates the utility of the fluorinated hydroxybenzoic acid scaffold as a core fragment that can be elaborated upon to develop new therapeutic agents. The individual rings, the fluorinated phenyl ring and the hydroxyphenyl ring, can also be considered as separate fragments for screening in FBDD campaigns.
In Silico Approaches to SAR Analysis
In the effort to discover and optimize novel therapeutic agents, in silico or computer-aided drug design methodologies are indispensable. These computational tools allow for the rapid assessment of molecular properties and interactions, guiding the synthesis of more potent and selective compounds. For derivatives of this compound, which are often investigated as inhibitors of transthyretin (TTR) amyloidogenesis, these approaches are crucial for understanding the complex structure-activity relationships (SAR) that govern their biological effects. researchgate.netnih.gov Computational strategies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide deep insights into the molecular basis of their activity.
Molecular Docking Simulations for Target Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction geometry of a ligand within the active site of a biological target. For compounds related to this compound, the primary target is often the thyroxine (T4) binding site on the protein transthyretin (TTR). nih.gov The goal is to identify small molecules that can kinetically stabilize the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers, a key step in the pathology of TTR amyloidosis. mdpi.comnih.gov
Docking simulations for this class of compounds are frequently performed using crystal structures of TTR obtained from the Protein Data Bank (PDB). mdpi.com For instance, the crystal structure of TTR co-crystallized with 2′,6′-difluorobiphenyl-4-carboxylic acid (PDB ID: 2F7I) has been used as a receptor model to simulate the binding of other halogenated biphenyl (B1667301) derivatives. nih.gov These simulations help to elucidate the structural basis for their inhibitory potential. nih.gov
The simulations reveal key molecular interactions that are critical for high-affinity binding. The general binding mode involves the ligand occupying the two identical thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer. nih.gov Key interactions often include:
Halogen Bonds: The fluorine atoms on the biphenyl rings can form favorable interactions with specific residues in the three halogen-binding pockets (HBPs) of the TTR binding site. nih.gov
Hydrogen Bonds: The carboxylic acid and hydroxyl groups are crucial for forming hydrogen bonds with key amino acid residues. Docking studies have shown that electrostatic interactions between phenolic groups or anionic groups with residues like Lysine-15 (Lys-15) or Serine-117 (Ser-117) are key determinants for the positioning and binding orientation of ligands within the T4 binding site. nih.gov
The output of these simulations is typically a scoring function value, which estimates the binding free energy and helps to rank potential inhibitors before their synthesis and in vitro testing. mdpi.com This predictive power makes molecular docking an essential first step in the structure-based design of new, more effective TTR stabilizers. nih.gov
| Parameter | Description | Relevance to this compound Analogs | Key Amino Acid Residues |
| Biological Target | Transthyretin (TTR) | Stabilization of the TTR tetramer to prevent amyloid fibril formation. nih.gov | N/A |
| Binding Site | Thyroxine (T4) binding sites | The compound and its analogs are designed to fit within these two symmetrical pockets. nih.gov | Lys-15, Leu-17, Leu-110, Ser-117, Thr-119 |
| Key Interactions | Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions | The carboxyl and hydroxyl groups act as H-bond donors/acceptors; the fluorine atom participates in halogen bonding; the biphenyl core engages in hydrophobic contacts. nih.govnih.gov | Lys-15, Ser-117 |
| Docking Software | Various (e.g., AutoDock, GOLD, Glide) | Used to predict binding poses and estimate binding affinity (scoring). nih.gov | N/A |
| Predicted Outcome | Binding affinity (score), interaction map | Ranks potential inhibitors and provides a structural hypothesis for observed activity. mdpi.com | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling
While extensive 3D-QSAR studies like CoMFA or CoMSIA on this compound itself are not prominently published, the principles are widely applied in drug design. nih.govnih.gov More directly relevant QSAR models have been developed for fluorinated compounds that bind to human transthyretin (hTTR). A recent study developed both classification and regression QSAR models to predict the hTTR disruption potential of a large set of 134 per- and polyfluoroalkyl substances (PFAS). mdpi.com
In this study, one QSAR model was a classification model to identify substances as hTTR binders or non-binders, while the second was a regression model to predict their binding potency. The regression model was built using a dataset of 68 unique PFAS compounds and correlated their structural descriptors with their T4-hTTR competing potency. mdpi.com The potency was expressed as the logarithm of the relative competitive potency (RP), which measures the ability of a compound to displace the natural ligand, T4, from the TTR binding site. mdpi.com
The statistical quality and predictive power of the final regression QSAR model were robust, as indicated by several validation metrics. mdpi.com
| Statistical Parameter | Value | Description |
| R² | 0.81 | The coefficient of determination for the training set, indicating that 81% of the variance in binding potency is explained by the model. mdpi.com |
| Q²_loo | 0.77 | The cross-validation coefficient from the leave-one-out procedure, indicating good internal predictive ability. mdpi.com |
| Q²_F3_ | 0.82 | The external validation coefficient, indicating strong predictive power for new, external compounds. mdpi.com |
| Modeled Endpoint | log(RP) | The logarithm of the relative potency to compete with the natural T4 ligand for hTTR binding. mdpi.com |
| No. of Compounds | 68 | The number of compounds used to develop the regression model. mdpi.com |
Metabolic Pathways and Biotransformation Preclinical in Vitro and in Vivo Studies
Identification of Major Metabolites
Metabolic processes typically involve Phase I (functionalization) and Phase II (conjugation) reactions, which serve to increase the polarity of a compound, facilitating its excretion. For a compound with the structural features of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid—namely a carboxylic acid and a phenolic hydroxyl group—several metabolic pathways are anticipated.
Glucuronidation is a major Phase II conjugation pathway for compounds containing hydroxyl, carboxyl, and other functional groups. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). For this compound, two primary sites are susceptible to glucuronidation:
Acyl Glucuronidation: The carboxylic acid moiety can be conjugated with glucuronic acid to form an acyl glucuronide. Acyl glucuronides are known to be potentially reactive metabolites.
Ether Glucuronidation: The phenolic hydroxyl group can undergo conjugation to form a stable ether glucuronide.
In many phenolic acids, both acyl and ether glucuronides are formed, and their relative abundance can vary depending on the species and the specific UGT enzymes involved.
Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can introduce additional hydroxyl groups onto the aromatic rings of the molecule. This hydroxylation increases the compound's water solubility and provides additional sites for subsequent Phase II conjugation reactions. Potential sites for hydroxylation on this compound would be on either of the two phenyl rings, guided by the existing substituents.
Species Comparison in Preclinical Models
Significant interspecies differences can exist in drug metabolism, which is a critical consideration when extrapolating preclinical data to humans. These differences often arise from variations in the expression and activity of metabolic enzymes like CYPs and UGTs across different animal models.
To investigate species-specific metabolic profiles, in vitro systems such as liver slices or microsomes from various preclinical species (e.g., rat, mouse, monkey) are commonly employed. These studies allow for a direct comparison of metabolic pathways in a controlled environment. By incubating this compound with liver preparations from different species, researchers can identify and quantify the formation of key metabolites like glucuronide conjugates and hydroxylated products.
Table 1: Illustrative In Vitro Metabolic Profile Comparison This table is a hypothetical representation based on typical findings in preclinical metabolism studies.
| Species | Major Metabolite(s) | Minor Metabolite(s) |
| Rat | Acyl Glucuronide | Ether Glucuronide, Hydroxylated Metabolite |
| Mouse | Ether Glucuronide | Acyl Glucuronide |
| Monkey | Ether Glucuronide, Acyl Glucuronide | Hydroxylated Metabolite |
Comparative Metabolic Profiles Across Animal Models
Following in vitro analysis, in vivo studies in animal models are conducted to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME). Analysis of plasma, urine, and feces from these animals provides a comprehensive picture of the metabolites formed and their routes of elimination. Comparing these profiles across species helps to identify the most appropriate animal model for predicting human metabolism and pharmacokinetics. For instance, one species might predominantly clear the compound via glucuronidation, while another might show more extensive oxidative metabolism.
Enzyme Systems Involved in Metabolism
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.
UDP-glucuronosyltransferases (UGTs): For glucuronidation, specific UGT isoforms are responsible for conjugating the acyl and phenolic moieties. Common isoforms involved in the metabolism of phenolic acids include UGT1A1, UGT1A9, and members of the UGT2B family. For example, studies on structurally related compounds have shown that UGT1A1 and UGT1A9 are often involved in the formation of ether glucuronides from phenolic groups.
Cytochrome P450 (CYP) Enzymes: For the formation of hydroxylated metabolites, various CYP enzymes could be involved. CYP3A4, CYP2C9, and CYP2D6 are among the most important enzymes in human drug metabolism and would be primary candidates for investigation through in vitro studies using recombinant human CYP enzymes or specific chemical inhibitors.
Information regarding the metabolic pathways and preclinical disposition of this compound is not available in the reviewed scientific literature.
A comprehensive search of available scientific and technical databases yielded no specific data on the metabolic pathways, biotransformation, or preclinical in vivo disposition for the chemical compound this compound. Consequently, the detailed sections on its metabolism and pharmacokinetics as requested cannot be provided.
Scientific research and publication are ongoing processes, and the absence of information in currently accessible literature does not preclude the existence of such data in proprietary research or future publications. At present, however, there are no public-domain studies to populate the requested article structure concerning the role of specific enzymes in its metabolism or its disposition in preclinical models.
Applications in Chemical Research and Materials Science Non Clinical
Role as a Chemical Building Block for Complex Molecules
While there is no specific information on the use of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, analogous fluorinated aromatic carboxylic acids are recognized for their importance in medicinal chemistry, agrochemicals, and materials science. The presence of fluorine can significantly alter the physical, chemical, and biological properties of molecules. Generally, compounds with carboxylic acid, phenol (B47542), and fluorinated phenyl groups are versatile building blocks. The carboxylic acid and phenol moieties can undergo various chemical transformations, such as esterification, amidation, and etherification, allowing for the construction of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are powerful methods for creating C-C bonds and are often used with fluorinated building blocks to synthesize elaborate structures.
Development of Novel Materials
There is no specific research on coordination complexes involving this compound. However, related compounds like p-hydroxybenzoic acid have been used to create three-dimensional metal-organic frameworks (MOFs). rsc.orgnih.gov These structures feature linkers with both a carboxylic group and a hydroxyl group that can bind to metal centers. rsc.orgnih.gov The combination of 4-hydroxybenzoic acid with metals such as Lithium, Magnesium, and Copper has also yielded various coordination polymers, where the metal centers are bridged by the acid's anion. rsc.org The specific geometry and functional groups of a ligand like this compound would be expected to influence the resulting structure and properties of any potential metal complexes.
Detailed research on polymeric or supramolecular structures derived from this compound is not available. In related molecules, the presence of both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors, along with the potential for π–π stacking interactions from the aromatic rings, provides the necessary features for forming complex supramolecular assemblies. For instance, crystal structures of similar compounds like 3-Fluoro-4-methylbenzoic acid show that pairs of molecules can link via hydrogen bonding to form dimers.
Tracers and Probes in Biochemical Research
No studies have been published on the use of this compound for ¹⁹F-NMR tagging. However, ¹⁹F-NMR spectroscopy is a powerful tool for studying interactions between biomolecules and ligands. researchgate.net Since fluorine is not naturally present in biological systems, it provides a sensitive and background-free signal for fragment-based drug discovery and for elucidating the structure of fluorinated organic molecules. researchgate.net A molecule containing a single fluorine atom, such as the subject compound, could theoretically serve as a ¹⁹F-NMR probe, with changes in its chemical environment upon binding to a target protein being readily detectable.
There is no available literature on the radiosynthesis or isotopic labeling of this compound. The process of isotopic labeling, particularly with isotopes like Fluorine-18 (¹⁸F), is crucial for developing radiotracers for Positron Emission Tomography (PET). This often involves nucleophilic substitution reactions where a precursor molecule is reacted with [¹⁸F]fluoride. The feasibility of such a reaction would depend on the availability of a suitable precursor for this compound.
Future Research Directions and Translational Potential Non Clinical
Exploration of Undiscovered Chemical Transformations
The chemical architecture of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid offers a fertile ground for the discovery of novel chemical transformations. The presence of an ortho-fluoro substituent to the carboxylic acid group can influence its reactivity in ways that are not yet fully explored. rawdatalibrary.netresearchgate.net For instance, the electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid, potentially altering the conditions required for esterification, amidation, or other derivatizations. researchgate.net
Future research could focus on intramolecular cyclization reactions, where the fluorine and hydroxyl or carboxyl groups participate in the formation of new heterocyclic ring systems. Such transformations could lead to the synthesis of novel fluorinated dibenzofurans or other complex aromatic structures with potentially unique photophysical or biological properties. Additionally, the selective functionalization of the C-H bonds on the biphenyl (B1667301) scaffold, a rapidly advancing area of synthetic chemistry, could be explored to introduce new substituents and create a diverse library of derivatives.
A systematic study of the reactivity of the phenolic hydroxyl group is also warranted. Beyond simple etherification or esterification, exploring its participation in transition-metal-catalyzed cross-coupling reactions could yield novel polymers or macrocycles. The table below outlines potential areas of exploration.
| Reaction Class | Potential Transformation | Significance |
| Cyclization | Intramolecular dehydration or dehydrohalogenation | Synthesis of novel fluorinated heterocycles |
| C-H Activation | Directed or non-directed functionalization of the biphenyl rings | Access to a wider range of derivatives with tailored properties |
| Cross-Coupling | Polymerization via the phenolic hydroxyl and carboxylic acid | Creation of high-performance fluorinated polymers |
| Derivatization | Selective modification of the carboxylic acid or phenol (B47542) | Development of new building blocks for medicinal chemistry or materials science |
Deeper Mechanistic Elucidation of Biological Activities
While the primary applications of this compound may lie in materials science or as a synthetic intermediate, its structural motifs suggest a potential for biological activity that merits deeper investigation. The fluorinated biphenyl structure is found in various biologically active molecules, and its presence can influence properties like metabolic stability and binding affinity. rawdatalibrary.net
An in-silico study of fluorinated biphenyls and their analogues has suggested that these compounds may have the potential to act as endocrine disruptors by binding to nuclear hormone receptors such as estrogen receptors. rawdatalibrary.net This predictive work highlights a critical area for future experimental research. Investigating the interaction of this compound with a panel of nuclear hormone receptors and other biological targets could uncover previously unknown biological effects.
Future research should employ a range of modern biological techniques to probe its mechanism of action at a molecular level. Transcriptomic and proteomic studies on cells exposed to the compound could reveal changes in gene and protein expression, offering clues to the cellular pathways it perturbs. Biophysical methods like surface plasmon resonance or isothermal titration calorimetry could be used to identify and characterize direct molecular binding partners.
Integration into Advanced Material Systems
The rigid biphenyl core, combined with the presence of a fluorine atom and reactive functional groups, makes this compound an attractive candidate for the development of advanced materials. Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. 3ds.comfda.gov
This compound could serve as a monomer for the synthesis of novel high-performance polymers like polyesters, polyamides, or polyimides. The incorporation of the fluoro-biphenyl unit into the polymer backbone is expected to enhance thermal stability and may impart specific optical and dielectric properties. mdpi.comresearchgate.net The ability of the carboxylic acid and hydroxyl groups to participate in hydrogen bonding could also be exploited in the design of supramolecular assemblies and liquid crystals. nih.gov
Furthermore, its use as a linker in the synthesis of metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality, potentially for applications in gas storage, separation, or catalysis. The fluorine atom could influence the framework's stability and its affinity for specific guest molecules.
Development of Novel Synthetic Methodologies
While established methods like the Suzuki-Miyaura coupling are commonly used for the synthesis of biphenyl compounds, there is always a need for more efficient, sustainable, and scalable synthetic routes. researchgate.net Future research in this area could focus on several promising strategies.
One key area is the development of C-H activation methods for the synthesis of the biphenyl core. nih.govnih.govnih.gov This would involve the direct coupling of a fluorinated benzoic acid derivative with a phenol, avoiding the need for pre-functionalized starting materials and thus improving atom economy.
Flow chemistry represents another important frontier, particularly for fluorination reactions which can be hazardous. fda.govnih.govnih.gov A continuous-flow process could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up.
Chemoenzymatic synthesis is an emerging approach that could offer highly selective and environmentally benign routes to this compound and its derivatives. cas.org The use of enzymes could allow for regioselective transformations that are challenging to achieve with traditional chemical methods.
| Synthetic Strategy | Key Advantages | Relevance to Target Compound |
| C-H Activation | Increased atom economy, reduced waste | Direct coupling of aromatic precursors |
| Flow Chemistry | Enhanced safety, scalability, and control | Safer handling of fluorinating agents |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions | Environmentally friendly production |
Expanding Computational Models for Predictive Research
Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules and materials. For this compound, expanding the use of computational models can provide valuable insights and guide experimental work.
Density Functional Theory (DFT) studies can be employed to predict a range of properties, including spectroscopic data, electronic structure, and the thermodynamics and kinetics of potential chemical reactions. rawdatalibrary.netresearchgate.netnih.gov This can help in understanding its reactivity and in designing new transformations.
Molecular dynamics (MD) simulations can offer a dynamic view of the compound's behavior. nih.govyoutube.comyoutube.com These simulations can predict its conformational preferences, its interactions with solvents, and how it might bind to a biological target or integrate into a material matrix.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity or material properties of derivatives of this compound. nih.govnih.govnih.gov By building models based on existing data for related compounds, it may be possible to predict the properties of new, unsynthesized molecules, thereby prioritizing synthetic efforts. cas.orgnih.gov
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Prediction of reactivity, spectra, and reaction mechanisms |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Understanding of conformational dynamics and binding modes |
| QSAR Modeling | Prediction of biological activity or material properties | Prioritization of synthetic targets |
Q & A
Q. What are the common synthetic routes for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step functionalization of benzoic acid derivatives. A common approach includes:
- Suzuki-Miyaura coupling : Aryl boronic acids (e.g., 4-hydroxyphenylboronic acid) are coupled with halogenated benzoic acid precursors under palladium catalysis. Reaction conditions require inert atmospheres, precise temperature control (60–100°C), and polar aprotic solvents like DMF or THF .
- Fluorination steps : Electrophilic fluorination agents (e.g., Selectfluor®) are used to introduce fluorine at specific positions. Yields depend on stoichiometry and reaction time .
- Protection/deprotection strategies : Hydroxyl groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during fluorination or coupling .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Chromatographic purification : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the target compound .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity by removing unreacted intermediates .
- In-line monitoring : Employ techniques like TLC or LC-MS to track reaction progress and detect byproducts early .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. The hydroxyl proton typically appears as a broad singlet (~δ 9–10 ppm), while aromatic protons show splitting patterns dependent on fluorine’s proximity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: 260.06 for CHFO).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can contradictory data in literature regarding biological activity be systematically addressed?
- Comparative bioassays : Test the compound alongside analogs (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) under identical conditions to isolate substituent effects. For example, replace the hydroxyl group with methoxy to evaluate hydrogen bonding’s role in activity .
- Meta-analysis : Cross-reference biological data (e.g., IC values) across studies, accounting for variables like cell lines, assay protocols, and compound purity. Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?
- Substituent scanning : Synthesize derivatives with modifications at the 4-hydroxyphenyl (e.g., electron-withdrawing groups like -CF) or benzoic acid moieties. Measure changes in logP (lipophilicity) and pK (acidity) to correlate with biological activity .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., cyclooxygenase-2). Validate predictions with in vitro inhibition assays .
Q. How can reaction yields be optimized while minimizing byproduct formation in coupling reactions?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to improve cross-coupling efficiency. Lower catalyst loadings (1–2 mol%) reduce costs and metal contamination .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30 minutes vs. 24 hours) to suppress side reactions like protodeboronation .
- Byproduct trapping : Add scavengers (e.g., polymer-bound thiourea) to sequester unreacted boronic acids .
Q. What methodologies are suitable for investigating enzyme inhibition mechanisms involving this compound?
- Kinetic assays : Use fluorogenic substrates (e.g., fluorescein diacetate) to monitor real-time enzyme activity in the presence of varying inhibitor concentrations. Calculate K values via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins. This reveals whether inhibition is entropy- or enthalpy-driven .
- X-ray crystallography : Co-crystallize the compound with the enzyme (e.g., dihydrofolate reductase) to resolve binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
